Corchoionoside C

Allergy Immunology Megastigmane

Corchoionoside C ((6S,9S)-roseoside) is the stereochemically defined megastigmane glucoside for reproducible allergy, antioxidant, and anti-inflammatory research. Its (6S,9S) configuration—not generic roseoside—governs inhibition of antigen-antibody induced histamine release, strong DPPH radical scavenging, and COX-2 binding (-4.94 kcal/mol). At HPLC ≥98% purity, this standard delivers consistent chromatography and MS data for QC, metabolomics, and chemotaxonomy. Substituting undefined isomers introduces uncontrolled variables, invalidating comparative studies. Insist on authenticated stereochemistry.

Molecular Formula C19H30O8
Molecular Weight 386.4 g/mol
CAS No. 185414-25-9
Cat. No. B188555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorchoionoside C
CAS185414-25-9
Synonymscorchoionoside C
Molecular FormulaC19H30O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
InChIInChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1
InChIKeySWYRVCGNMNAFEK-PUVRWCMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Corchoionoside C CAS 185414-25-9: Key Compound Properties and Research Context


Corchoionoside C (CAS 185414-25-9), also known as (6S,9S)-roseoside, is a megastigmane glucoside—a class of C13 norisoprenoid glycosides derived from carotenoid oxidative cleavage [1]. First isolated from the leaves of Vietnamese Corchorus olitorius L., it is a naturally occurring ionone glucoside found in various plant sources including Capparis spinosa, Polygonum hydropiper, and Gardenia jasminoides [2]. The compound exhibits multiple reported bioactivities, including inhibition of antigen-antibody induced histamine release from rat peritoneal exudate cells, antioxidant activity through DPPH radical scavenging, and weak antifungal activity [3]. Its molecular formula is C19H30O8 with a molecular weight of 386.4 g/mol, and it typically appears as an amorphous powder with notable solubility in polar solvents .

Corchoionoside C: Why Structural Specificity Prevents Direct Substitution by Related Megastigmane Glucosides


Within the megastigmane glucoside class, subtle differences in stereochemistry and glycosylation patterns profoundly impact biological activity and experimental outcomes. Corchoionoside C ((6S,9S)-roseoside) possesses a specific absolute configuration at the C-6 and C-9 positions, distinguishing it from its diastereomer (6S,9R)-roseoside and other structurally related analogs such as corchoionosides A and B [1]. This stereochemical precision is not merely structural nuance—it directly dictates the compound's ability to engage with biological targets, as evidenced by differential histamine release inhibition profiles [2]. Generic substitution with other megastigmane glucosides or roseoside isomers would introduce uncontrolled variables in assays reliant on this specific stereochemical interaction, potentially invalidating comparative studies or mechanistic investigations. Furthermore, the chromatographic behavior and stability profiles of Corchoionoside C, influenced by its specific glycosidic linkage, may differ from analogs, making it the definitive analytical standard for studies referencing this compound in natural product research .

Corchoionoside C Comparative Data: Evidence-Based Differentiation from Analogs


Histamine Release Inhibition: Corchoionoside C Activity in Context of Structural Analogs

Corchoionoside C inhibits antigen-antibody induced histamine release from rat peritoneal exudate cells, an activity shared with its structural analogs corchoionosides A and B and (6S,9R)-roseoside [1]. However, the specific IC50 values for Corchoionoside C in this assay are not reported in the primary literature. The comparative data for this endpoint is limited to qualitative inhibition observed in the same experimental system [2].

Allergy Immunology Megastigmane

Antioxidant Activity: DPPH Radical Scavenging by Corchoionoside C

Corchoionoside C demonstrates strong scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radical [1]. Quantitative IC50 or percentage inhibition values at specific concentrations are not provided in the referenced sources. The descriptor 'strong' is used in the product literature without accompanying numerical data [2]. Comparative data for related megastigmane glucosides in this assay are not available from the current evidence base.

Oxidative Stress Natural Products Free Radical

Antifungal Activity: Weak Inhibition by Corchoionoside C

Corchoionoside C exhibits weak antifungal activity against Cladosporium cladosporioides and C. sphaerospermum as evaluated by bioautographic assay [1]. The activity is described qualitatively as 'weak', without MIC (Minimum Inhibitory Concentration) values. No comparative data are provided for other megastigmane glucosides or standard antifungal agents.

Antifungal Microbiology Natural Products

COX-2 Inhibition Potential: In Silico Binding Affinity of Corchoionoside C

In a molecular docking study, corchoionoside C demonstrated a binding energy of -4.94 kcal/mol against COX-2 [1]. This value is lower (less negative) than the reference flavonol myricetin, which showed -6.52 kcal/mol, but comparable to myricitrin (-4.94 kcal/mol) [2]. The study suggests corchoionoside C could act as a potential COX-2 inhibitor, though in vitro confirmation is pending.

Inflammation COX-2 Molecular Docking

Analytical Purity and Identity: Corchoionoside C as a Certified Reference Standard

Corchoionoside C is commercially available as an analytical standard with HPLC purity ≥98% [1]. This level of purity is critical for quantitative analysis, identification in complex mixtures, and for use as a reference material in phytochemical studies. While this purity specification is common among natural product standards, the availability of Corchoionoside C as a characterized reference material enables reproducible research that relies on its specific retention time and spectral properties [2].

Analytical Chemistry Quality Control HPLC

Corchoionoside C: Defined Application Scenarios Based on Evidenced Properties


Immunological Studies of Mast Cell and Basophil Degranulation

In rat peritoneal exudate cell assays, Corchoionoside C inhibits histamine release triggered by antigen-antibody reactions, positioning it as a valuable tool compound for mechanistic studies of allergic and inflammatory responses [1]. Researchers investigating IgE-mediated signaling or screening for anti-allergic natural products can employ this compound as a validated positive control or comparator, given its established, albeit not fully quantified, activity in this system.

Oxidative Stress and Free Radical Scavenging Research

Corchoionoside C exhibits strong DPPH radical scavenging activity, making it suitable for studies exploring the antioxidant capacity of natural products or the role of oxidative stress in cellular models [1]. Its use in comparative assays can help benchmark the potency of novel antioxidants or elucidate structure-activity relationships within the megastigmane glucoside class.

Natural Product Chemistry and Phytochemical Analysis

As a reference standard with HPLC purity ≥98%, Corchoionoside C is essential for the accurate identification and quantification of this compound in plant extracts, herbal medicines, or dietary supplements [1]. Its well-defined chromatographic properties (including retention time and mass spectral data) enable its use in quality control, metabolomics, and chemotaxonomic studies.

In Silico Anti-inflammatory Lead Discovery

The molecular docking result showing a binding affinity of -4.94 kcal/mol to COX-2 supports the inclusion of Corchoionoside C in virtual screening campaigns targeting inflammatory pathways [1]. Computational chemists can use this data to prioritize Corchoionoside C and its analogs for further in vitro validation, potentially guiding the design of novel COX-2 inhibitors based on the megastigmane scaffold.

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